InChI=1S/C7H5ClN2/c8-7-2-1-6(10)3-5(7)4-9/h1-3H,10H2
.
5-Amino-2-chlorobenzonitrile, also known as 2-amino-5-chlorobenzonitrile, is an organic compound with the molecular formula and a CAS Number of 35747-58-1. This compound features a chlorobenzonitrile structure with an amino group at the second position and a chlorine atom at the fifth position on the benzene ring. It is primarily utilized in organic synthesis and has applications in pharmaceuticals and agrochemicals.
5-Amino-2-chlorobenzonitrile can be synthesized through various methods, primarily involving the chlorination of anthranilic acid followed by amination and dehydration processes. The compound is commercially available from chemical suppliers such as Sigma-Aldrich and Biosynth.
This compound is classified under:
The synthesis of 5-amino-2-chlorobenzonitrile typically involves a multi-step process:
The synthesis process is characterized by relatively mild conditions, making it economically feasible and safe for laboratory settings. The yield from these reactions can vary, but satisfactory yields are reported in literature .
The molecular structure of 5-amino-2-chlorobenzonitrile consists of a benzene ring substituted with an amino group at the second position and a chlorine atom at the fifth position, along with a nitrile group attached to the benzene.
5-Amino-2-chlorobenzonitrile can participate in various chemical reactions, including:
These reactions often require specific conditions such as temperature control and pH adjustments to optimize yields and selectivity.
The mechanism of action for 5-amino-2-chlorobenzonitrile in biological systems primarily involves its interaction with specific enzymes or receptors, where it may act as an inhibitor or modulator depending on its structure and substituents.
Research indicates that compounds similar to 5-amino-2-chlorobenzonitrile exhibit significant biological activity, although specific data on this compound's mechanism remains limited .
Relevant spectroscopic data (IR, NMR) can provide insights into its functional groups and confirm its structure .
5-Amino-2-chlorobenzonitrile finds applications in various fields:
CAS No.: 5776-58-9
CAS No.: 33776-88-4
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.:
CAS No.: